Urea, (2-iodophenyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodophenylurea can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with isocyanates. For example, the reaction of 2-iodoaniline with phenyl isocyanate in the presence of a base such as triethylamine can yield 2-iodophenylurea . The reaction is typically carried out at room temperature and requires stirring for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-iodophenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-iodophenylurea.
Chemical Reactions Analysis
Types of Reactions
2-Iodophenylurea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The urea moiety can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The phenyl ring can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom with azide or cyano groups, respectively.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the urea moiety.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be employed to form biaryl derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azidophenylurea, while coupling reactions can produce biaryl derivatives with various functional groups.
Scientific Research Applications
2-Iodophenylurea has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-iodophenylurea involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards certain biological targets . Additionally, the urea moiety can form hydrogen bonds with various biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Iodophenylurea: Similar to 2-iodophenylurea but with the iodine atom attached to the third position of the phenyl ring.
4-Iodophenylurea: The iodine atom is attached to the fourth position of the phenyl ring.
2-Bromophenylurea: Contains a bromine atom instead of iodine at the second position of the phenyl ring.
Uniqueness
2-Iodophenylurea is unique due to the specific position of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of iodine also imparts distinct chemical and physical properties compared to its bromine or chlorine analogs.
Properties
IUPAC Name |
(2-iodophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDXYHPPJXGOTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156911 | |
Record name | Urea, (2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-93-7 | |
Record name | Urea, (2-iodophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, (2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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